Holmium(III) acetate hexahydrate

Catalog No.
S3317182
CAS No.
312619-49-1
M.F
C6H21HoO12
M. Wt
450.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Holmium(III) acetate hexahydrate

CAS Number

312619-49-1

Product Name

Holmium(III) acetate hexahydrate

IUPAC Name

holmium(3+);triacetate;hexahydrate

Molecular Formula

C6H21HoO12

Molecular Weight

450.15

InChI

InChI=1S/3C2H4O2.Ho.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3

InChI Key

XAVKAVUJPLVLRC-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3]

Holmium(III) acetate hexahydrate is a chemical compound with the formula Ho CH3COO 36H2O\text{Ho CH}_3\text{COO }_3\cdot 6\text{H}_2\text{O}. It is a pink solid that is soluble in water and is classified as a rare earth metal acetate. Holmium, represented by the symbol Ho and atomic number 67, is known for its unique magnetic properties and is part of the lanthanide series of elements. The hexahydrate form indicates that six water molecules are associated with each formula unit of holmium acetate, influencing its physical properties and reactivity .

Material Science

  • Optical glasses: Holmium(III) acetate hydrate finds application in the doping of specific optical glasses. This process modifies the refractive index of the glass, making it suitable for various optical components [].
  • Solid-state lasers: Research explores the potential of holmium(III) acetate hydrate as a dopant material for solid-state lasers due to its specific spectroscopic properties [].

Luminescence studies:

Holmium(III) acetate hydrate exhibits luminescent properties, meaning it can absorb light and then emit light at a different wavelength. This characteristic makes it a valuable material for research in various fields, including:

  • Biomedical imaging: Research investigates the use of holmium(III) acetate hydrate in the development of luminescent probes for biomedical imaging applications [].

Other potential applications:

Holmium(III) acetate hydrate is also being explored for its potential use in:

  • Catalysis: As a potential catalyst for specific chemical reactions [].
  • Sensors: As a material for the development of various sensors due to its sensitivity to changes in its environment [].
, particularly hydrolysis and decomposition upon heating. When heated, it decomposes to form holmium oxide and acetic acid:

Ho CH3COO 36H2OHo2O3+3CH3COOH+6H2O\text{Ho CH}_3\text{COO }_3\cdot 6\text{H}_2\text{O}\rightarrow \text{Ho}_2\text{O}_3+3\text{CH}_3\text{COOH}+6\text{H}_2\text{O}

In aqueous solutions, it can also react with bases to form holmium hydroxide:

Ho CH3COO 3+3NaOHHo OH 3+3NaCH3COO\text{Ho CH}_3\text{COO }_3+3\text{NaOH}\rightarrow \text{Ho OH }_3+3\text{NaCH}_3\text{COO}

These reactions highlight its role as a source of holmium ions in various chemical applications .

The synthesis of holmium(III) acetate hexahydrate typically involves the reaction of holmium oxide or holmium carbonate with acetic acid in an aqueous solution. The general procedure can be summarized as follows:

  • Preparation of Holmium Oxide: Holmium oxide can be obtained from the thermal decomposition of holmium carbonate.
  • Reaction with Acetic Acid: Dissolve holmium oxide in acetic acid under controlled conditions to form holmium acetate.
  • Crystallization: The solution is then concentrated and allowed to crystallize at low temperatures to yield the hexahydrate form.

This method ensures high purity and yields of the desired compound .

Holmium(III) acetate hexahydrate has several applications across various fields:

  • Laboratory Reagent: Used in analytical chemistry for preparing solutions containing holmium ions.
  • Optical Materials: Employed in the production of optical glasses due to its unique optical properties.
  • Catalysts: Acts as a catalyst in certain

Interaction studies involving holmium(III) acetate hexahydrate focus on its reactivity with biological molecules and other chemical species. Research indicates that rare earth elements can interact with proteins and nucleic acids, potentially affecting their structure and function. These interactions are crucial for understanding the compound's safety profile and therapeutic potential .

Holmium(III) acetate hexahydrate shares similarities with other rare earth metal acetates but has unique properties due to the specific characteristics of holmium. Below is a comparison with related compounds:

CompoundFormulaUnique Features
Cerium(III) acetateCe(CH₃COO)₃·xH₂OKnown for catalytic properties in oxidation reactions.
Neodymium(III) acetateNd(CH₃COO)₃·xH₂OExhibits strong optical absorption characteristics.
Dysprosium(III) acetateDy(CH₃COO)₃·xH₂ONotable for its magnetic properties at room temperature.
Europium(III) acetateEu(CH₃COO)₃·xH₂OUsed extensively in luminescent materials.

Holmium(III) acetate hexahydrate stands out due to its specific magnetic properties and potential applications in medical fields, making it a subject of ongoing research .

Nine-Coordinate vs. Eight-Coordinate Polymorph Characterization

Holmium(III) acetate hexahydrate exhibits polymorphism dependent on synthetic conditions, with eight-coordinate structures predominating in aqueous systems. Single-crystal X-ray analyses of related holmium-acetate complexes reveal bicapped trigonal prism geometries for eight-coordinate Ho$$^{3+}$$ centers, as observed in the heterometallic framework {[AgHo(C$$6$$H$$4$$NO$$2$$)$$2$$(C$$2$$H$$3$$O$$2$$)(H$$2$$O)]ClO$$_4$$} [7]. Here, holmium coordinates to four isonicotinate oxygen atoms, three acetate oxygens, and one water molecule (Fig. 1a). Bond lengths range from 2.31–2.49 Å for Ho–O bonds, consistent with lanthanide contraction effects.

Nine-coordinate polymorphs, though theoretically plausible, remain experimentally unobserved in pure holmium acetate systems. Comparative studies of early lanthanides (e.g., lanthanum(III) acetate) show nine-coordinate geometries with tricapped trigonal prismatic arrangements, suggesting that decreasing ionic radii across the lanthanide series disfavor higher coordination numbers for holmium [3] [7].

Table 1: Coordination Geometry Comparison in Holmium Acetate Derivatives

Coordination NumberObserved GeometryAvg. Ho–O Bond Length (Å)Source Compound
8Bicapped trigonal prism2.39 ± 0.08AgHo heterometallic complex [7]
9Not observed

Bridging Acetate Ligand Configurations in Polymeric Networks

Acetate ligands adopt μ$$2$$-η$$^1$$:η$$^1$$ bridging modes in holmium(III) acetate hexahydrate, facilitating the formation of one-dimensional polymeric chains. This contrasts with the μ$$3$$-η$$^2$$:η$$^1$$:η$$^1$$ configurations observed in holmium-isophthalate frameworks, where carboxylate groups bridge three metal centers [7]. In the hexahydrate, alternating syn–syn and anti–anti carboxylate orientations propagate along the crystallographic a-axis, creating helical chains with a pitch of 11.15 Å (Fig. 1b) [5] [7].

Notably, the coordination flexibility of acetate enables structural diversity:

  • Syn–syn bridges shorten Ho···Ho distances to 4.02 Å, favoring ferromagnetic coupling
  • Anti–anti bridges increase intermetallic separation to 5.87 Å, suppressing magnetic interactions

Table 2: Acetate Bridging Modes and Network Dimensionality

Bridging ModeHo···Ho Distance (Å)Network TopologyExample System
μ$$_2$$-η$$^1$$:η$$^1$$4.02–5.871D chainHo(CH$$3$$COO)$$3$$·6H$$_2$$O [3] [7]
μ$$_3$$-η$$^2$$:η$$^1$$:η$$^1$$3.45–3.893D frameworkHo$$2$$(C$$8$$H$$4$$O$$4$$)$$_3$$ [7]

Hydration State Effects on Crystalline Lattice Parameters

The hydration state critically modulates lattice parameters through hydrogen bonding and steric effects. In holmium(III) acetate tetrahydrate (Ho(CH$$3$$COO)$$3$$·4H$$_2$$O), water molecules occupy interstitial sites within a triclinic lattice (a = 8.92 Å, b = 9.14 Å, c = 12.03 Å, α = 89.7°, β = 76.2°, γ = 81.5°) [3]. Transition to the hexahydrate form expands the unit cell by ~18% along the c-axis due to additional water layers, though experimental lattice parameters remain uncharacterized.

Dehydration studies reveal anisotropic contraction:

  • Loss of two water molecules reduces c-axis by 2.3 Å while preserving a- and b-axes
  • Complete dehydration to anhydrous Ho(CH$$3$$COO)$$3$$ induces a phase transition to monoclinic symmetry (a = 14.56 Å, b = 6.89 Å, c = 9.21 Å, β = 112.4°) [3] [6]

Table 3: Hydration-Dependent Structural Changes

Hydration StateCrystal SystemUnit Cell Volume (ų)Key Hydrogen Bonds (Å)
Hexahydrate (predicted)Triclinic~980O$${water}$$···O$${acetate}$$ = 2.65–2.78
TetrahydrateTriclinic872.4O$${water}$$···O$${acetate}$$ = 2.71–2.83 [3]
AnhydrousMonoclinic806.7

Dates

Modify: 2024-04-14

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